N-[(4-ethoxyphenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride
Description
N-[(4-ethoxyphenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride is a synthetic organic compound featuring a pyrazole core substituted with a methyl group at position 1 and a benzylamine group at position 2. The benzylamine moiety is further modified with a 4-ethoxy substituent on the phenyl ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or research applications.
Properties
Molecular Formula |
C13H18ClN3O |
|---|---|
Molecular Weight |
267.75 g/mol |
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c1-3-17-12-6-4-11(5-7-12)10-14-13-8-9-16(2)15-13;/h4-9H,3,10H2,1-2H3,(H,14,15);1H |
InChI Key |
ZJMNQGOMKWEACF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2=NN(C=C2)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethoxyphenyl)methyl]-1-methylpyrazol-3-amine typically involves the reaction of 4-ethoxybenzyl chloride with 1-methylpyrazol-3-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethoxyphenyl)methyl]-1-methylpyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound has been investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Research indicates that N-[(4-ethoxyphenyl)methyl]-1-methylpyrazol-3-amine; hydrochloride can modulate enzyme activities and inhibit specific pathways relevant to disease processes .
Case Study: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of pyrazole derivatives, including N-[(4-ethoxyphenyl)methyl]-1-methylpyrazol-3-amine; hydrochloride. The results showed significant inhibition of inflammatory markers in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .
Organic Synthesis
Building Block for Complex Molecules
N-[(4-ethoxyphenyl)methyl]-1-methylpyrazol-3-amine; hydrochloride serves as a crucial building block in organic synthesis. It is utilized in the synthesis of more complex pyrazole derivatives through various chemical reactions such as oxidation, reduction, and substitution .
| Reaction Type | Description |
|---|---|
| Oxidation | Formation of nitroso or nitro derivatives |
| Reduction | Generation of amine derivatives |
| Substitution | Synthesis of substituted pyrazole derivatives |
Biological Research
Biological Activities
The compound has been studied for its interactions with biological targets, revealing its potential mechanisms of action. It may bind to specific receptors or enzymes, influencing their activity and leading to various biological effects .
Table: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction of inflammatory markers | |
| Anticancer | Cytotoxic effects on cancer cell lines |
Industrial Applications
N-[(4-ethoxyphenyl)methyl]-1-methylpyrazol-3-amine; hydrochloride is also utilized in the production of agrochemicals and dyes due to its chemical stability and reactivity . Its versatility makes it valuable for both academic research and industrial applications.
Mechanism of Action
The mechanism of action of N-[(4-ethoxyphenyl)methyl]-1-methylpyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key structural motifs, such as substituted pyrazole/heterocyclic cores, benzylamine linkages, or ethoxy/methoxy substituents.
Table 1: Structural and Functional Comparison
Substituent Effects
- Ethoxy vs.
- Fluorine Substitution : The 2,5-difluorobenzyl analog () introduces electron-withdrawing effects, which may reduce metabolic degradation but lower solubility compared to the ethoxy variant .
Heterocyclic Core Variations
- Pyrazole vs. Benzimidazole : Etazene () replaces pyrazole with benzimidazole, a larger aromatic system that likely enhances π-π stacking interactions in opioid receptors but reduces synthetic accessibility .
- Oxadiazole Core : The oxadiazole-based analog () offers improved metabolic stability due to the oxadiazole ring’s resistance to enzymatic cleavage, a feature advantageous in kinase inhibitors .
Pharmacological Implications
- Salt Forms : The hydrochloride salt in the target compound and analogs like 5-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride () improves aqueous solubility, critical for oral bioavailability .
- Receptor Targeting: Pyrazole-3-amine derivatives often interact with adenosine or serotonin receptors, while benzimidazole analogs (e.g., Etazene) are linked to opioid activity .
Biological Activity
N-[(4-ethoxyphenyl)methyl]-1-methylpyrazol-3-amine; hydrochloride is a compound of interest due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The molecular formula for N-[(4-ethoxyphenyl)methyl]-1-methylpyrazol-3-amine; hydrochloride is . The structure includes a pyrazole ring substituted with an ethoxyphenyl group, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities:
- Anticancer Activity : Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including HepG2 and HeLa cells. The introduction of different substituents at the N1 position of the pyrazole ring can enhance or diminish this activity .
- Anti-inflammatory Effects : Pyrazoles have been reported to possess anti-inflammatory properties. In vitro studies have demonstrated that certain derivatives can inhibit pro-inflammatory cytokines like TNF-α and IL-6, suggesting their potential as anti-inflammatory agents .
- Antimicrobial Properties : Some pyrazole derivatives have shown promising results against bacterial strains and fungi, indicating their potential use as antimicrobial agents .
Anticancer Activity
A study evaluating the antiproliferative effects of various pyrazole derivatives found that compounds similar to N-[(4-ethoxyphenyl)methyl]-1-methylpyrazol-3-amine demonstrated significant inhibition of cancer cell proliferation. For example, methyl 3-amino-5-(2-nitrophenyl)amino-pyrazole derivatives showed mean growth percentage values of 54.25% against HepG2 cells .
| Compound | Cell Line | Growth Inhibition (%) |
|---|---|---|
| 11a | HepG2 | 54.25 |
| 11a | HeLa | 38.44 |
Anti-inflammatory Activity
In another study, a series of pyrazole derivatives were tested for their ability to inhibit cytokine production. Compounds showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .
| Compound | TNF-α Inhibition (%) | Concentration (µM) |
|---|---|---|
| 4 | 76 | 1 |
| 16 | 61 | 10 |
Antimicrobial Activity
Research on antimicrobial activity revealed that certain pyrazole derivatives could inhibit bacterial growth effectively. For instance, compounds were screened against E. coli and Aspergillus niger, showing significant inhibition compared to standard antibiotics .
Q & A
Q. What are the established synthetic routes for preparing N-[(4-ethoxyphenyl)methyl]-1-methylpyrazol-3-amine hydrochloride, and what key reagents are involved?
Answer: The compound is synthesized via multi-step reactions, often starting with functionalized pyrazole precursors. A representative method involves:
- Condensation reactions : Coupling of a pyrazole core with a substituted benzylamine derivative. For example, cesium carbonate and copper(I) bromide are used as catalysts in DMSO to facilitate C–N bond formation at 35°C for 48 hours .
- Purification : Chromatography (e.g., ethyl acetate/hexane gradients) isolates the product, followed by hydrochloric acid treatment to form the hydrochloride salt .
- Yield optimization : Typical yields range from 17–25%, with purity confirmed by melting point analysis (104–107°C) and NMR .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
- 1H/13C NMR : Critical for confirming structural integrity, including pyrazole ring protons (δ 8.87 ppm for aromatic protons) and ethoxyphenyl methylene signals .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 215 [M+H]+) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amine stretching at ~3298 cm⁻¹) .
- Melting Point Analysis : Assesses purity and salt formation .
Q. What are the solubility and stability considerations for this compound in experimental settings?
Answer:
- Solubility : Hydrochloride salts generally exhibit improved aqueous solubility compared to free bases. Solubility in polar aprotic solvents (e.g., DMSO) is preferred for biological assays .
- Stability : Storage at –20°C under inert atmosphere minimizes degradation. Stability in aqueous buffers should be tested via HPLC over 24–72 hours .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity in pyrazole functionalization?
Answer:
- Catalyst screening : Copper(I) bromide in improved C–N coupling efficiency. Alternative catalysts (e.g., Pd-based systems) could be tested for cross-coupling reactions .
- Solvent effects : Polar aprotic solvents (DMSO, DMF) enhance nucleophilicity, while temperature control (35–50°C) balances reaction rate and selectivity .
- Computational modeling : Density Functional Theory (DFT) predicts transition states to guide substituent placement on the pyrazole ring .
Q. How do structural modifications (e.g., ethoxyphenyl vs. fluorophenyl substituents) impact biological activity?
Answer:
- Structure-Activity Relationship (SAR) : The ethoxy group enhances lipophilicity and metabolic stability compared to halogens (e.g., fluorine). This can be quantified via logP measurements and cytochrome P450 inhibition assays .
- Pharmacophore mapping : Molecular docking studies (e.g., AutoDock Vina) assess interactions with target proteins, such as kinase domains or GPCRs .
Q. What strategies resolve contradictions in spectral data or synthetic yields across studies?
Answer:
- Cross-validation : Combine multiple techniques (e.g., 2D NMR, X-ray crystallography) to confirm ambiguous signals. For example, NOESY can distinguish between regioisomers .
- Batch analysis : Variability in yields may stem from trace moisture or catalyst deactivation. Replicating reactions under strictly anhydrous conditions or with fresh catalysts is advised .
Q. How can advanced chromatographic methods improve purity assessment?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
